2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a molecular formula of C22H19N5O4S This compound is characterized by its unique structure, which includes a pyridazinone core, a thiazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using dimethoxybenzene and suitable electrophiles.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of thioamides with α-haloketones or α-haloesters.
Coupling Reactions: The final step involves coupling the pyridazinone core with the thiazole ring and the dimethoxyphenyl group using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide .
- **N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide .
- **(S)-2-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)-3-methylbutanoic acid .
Uniqueness
The uniqueness of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H25N3O5, with a molecular weight of approximately 423.46 g/mol. The structure features a pyridazine ring linked to a thiazole moiety and a dimethoxyphenyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H25N3O5 |
Molecular Weight | 423.46 g/mol |
CAS Number | 922862-07-5 |
LogP | 1.7863 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 9 |
The compound exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Selective inhibition of BChE can help maintain acetylcholine levels in the brain, potentially alleviating symptoms associated with neurodegenerative diseases .
- Antitumor Activity : Research has suggested that compounds with similar structures can sensitize tumor cells to chemotherapeutic agents, enhancing their efficacy against multidrug-resistant forms of cancer . The thiazole moiety is particularly noted for its role in enhancing antitumor activity.
- Anti-inflammatory Properties : Compounds with pyridazine cores have been associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds to understand the potential effects of This compound :
- Study on BChE Inhibition : A series of substituted acetamides were synthesized and evaluated for their ability to inhibit BChE. The most potent compound in the study displayed an IC50 value of 3.94 μM, indicating significant inhibitory potential .
- Antitumor Sensitization : Compounds similar to this pyridazine derivative have been shown to enhance the effectiveness of anticancer drugs against resistant cancer cells. This suggests that structural modifications can lead to improved therapeutic profiles .
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-24-13-5-3-11(9-14(13)25-2)12-4-6-16(23)21(20-12)10-15(22)19-17-18-7-8-26-17/h3-9H,10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSUFFOEXATVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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